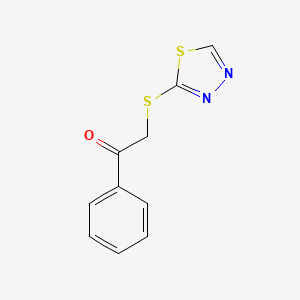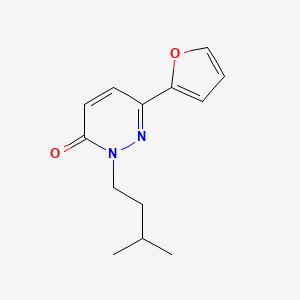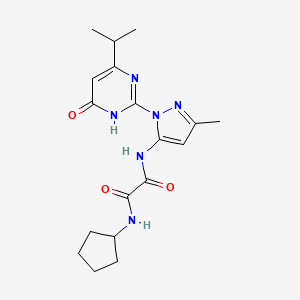
1,3,4-Tiadiazol-1-ilmetil tiobenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylmethylthio-1,3,4-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. Benzoylmethylthio-1,3,4-thiadiazole, in particular, has garnered attention due to its unique structural features and promising biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Mecanismo De Acción
Target of Action
Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death
Pharmacokinetics
It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The result of Benzoylmethylthio-1,3,4-thiadiazole’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .
Análisis Bioquímico
Biochemical Properties
Benzoylmethylthio-1,3,4-thiadiazole has been found to interact with various biomolecules in biochemical reactions. It has been observed to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Cellular Effects
Benzoylmethylthio-1,3,4-thiadiazole has shown significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzoylmethylthio-1,3,4-thiadiazole involves its interaction with key amino acid residues. This interaction is facilitated by the 1,3,4-substituted-thiadiazole moiety present in the compound .
Dosage Effects in Animal Models
The effects of Benzoylmethylthio-1,3,4-thiadiazole in animal models vary with different dosages. Studies are ongoing to determine the threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Benzoylmethylthio-1,3,4-thiadiazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzoylmethylthio-1,3,4-thiadiazole within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylmethylthio-1,3,4-thiadiazole typically involves the reaction of benzoyl chloride with methylthiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of Benzoylmethylthio-1,3,4-thiadiazole can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Benzoylmethylthio-1,3,4-thiadiazole can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: A parent compound with a similar core structure but lacking the benzoylmethylthio group.
Benzoylthio-1,3,4-thiadiazole: Similar structure but with a different substituent on the thiadiazole ring.
Methylthio-1,3,4-thiadiazole: Lacks the benzoyl group but retains the methylthio substituent.
Uniqueness: Benzoylmethylthio-1,3,4-thiadiazole stands out due to the presence of both benzoyl and methylthio groups, which confer unique chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to its simpler counterparts.
Propiedades
IUPAC Name |
1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNMGMGJUKCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}propanoicacid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)


![N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline](/img/structure/B2409663.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2409671.png)
